
Vapreotide
Vue d'ensemble
Description
Le Vapreotide est un analogue synthétique octapeptidique de la somatostatine. Il est principalement utilisé dans le traitement des saignements de varices œsophagiennes chez les patients atteints de cirrhose hépatique et de diarrhée liée au SIDA . Le this compound présente une stabilité métabolique supérieure à celle de l'hormone parentale, la somatostatine .
Méthodes De Préparation
La synthèse du Vapreotide implique des techniques de synthèse peptidique standard, telles que la synthèse peptidique en phase solide. Le processus commence par le Fmoc-Trp(Boc)-OH et la résine Rink Amide pour obtenir la résine Fmoc-Trp(Boc)-Rink Amide . Les méthodes détaillées de production industrielle sont exclusives et ne sont pas divulguées au public.
Analyse Des Réactions Chimiques
Reaction Classification and Data Analysis
Vapreotide’s synthesis and stability are contextualized within broader chemical reaction frameworks. Analysis of reaction data from patents highlights:
Reaction Preprocessing
Patent-derived reaction data undergoes rigorous filtering to ensure validity:
Filtering Step | Total Reactions | Remaining Reactions |
---|---|---|
Six reactants/products | 1,809,212 | 1,149,212 |
Reaction balancing | — | 1,114,953 |
This preprocessing ensures high-quality datasets for reaction classification .
Reaction Classes
This compound-related reactions fall under C–N bond formation , a prevalent class in medicinal chemistry:
Reaction Class | Examples | Key Features |
---|---|---|
C–N bond formation (condensation) | Carboxylic acid + amine | Robust, versatile for peptide bonds |
C–N bond formation (N-arylation) | Bromo/chloro substrates | Used in substitution reactions |
These classes align with this compound’s peptide structure and synthesis methodology .
Stability and Chemical Behavior
This compound exhibits high chemical stability due to its peptide backbone and cyclic disulfide structure . Key observations include:
-
Limited reactivity : No significant chemical transformations occur under physiological conditions .
-
Solvent compatibility : Stable in solvents like DMF, THF, and acetonitrile during synthesis .
-
Purification robustness : Survives rigorous techniques (e.g., HPLC, chromatography) without degradation .
Reaction Data Validation
Classification models trained on patent data achieved high accuracy:
Dataset | Validation F1-Score | External Validation F1-Score |
---|---|---|
USPD Grants | 0.90 | 0.85 |
USPD Applications | 0.85 | — |
This highlights the reliability of reaction classifications in synthetic peptide chemistry .
Applications De Recherche Scientifique
Management of Variceal Bleeding
Vapreotide is notably used in treating esophageal variceal bleeding in patients with liver cirrhosis. A randomized controlled trial involving 227 patients demonstrated that early administration of this compound before endoscopic treatment significantly reduced active bleeding rates compared to placebo (31% vs. 46%) and improved survival rates during the treatment period .
Study Parameter | This compound Group | Placebo Group | P-value |
---|---|---|---|
Active Bleeding Rate | 31% | 46% | 0.03 |
Survival and Control Rate | 66% | 50% | 0.02 |
Blood Transfusions (Mean) | 2.0 | 2.8 | 0.04 |
Treatment of Acromegaly
This compound has been employed as a treatment option for acromegaly, a condition characterized by excessive growth hormone production. Studies indicate that this compound effectively lowers insulin-like growth factor 1 (IGF-1) levels, which are elevated in acromegaly patients . In a controlled setting, significant reductions in IGF-1 were observed after continuous administration.
Management of Diarrhea in AIDS Patients
Research has shown that this compound can be beneficial for patients with AIDS-related diarrhea not caused by Cryptosporidium. In these cases, this compound reduced diarrhea episodes and improved overall patient comfort .
Post-Surgical Complications
Recent studies have explored the use of this compound in preventing complications following pancreatic surgery. A double-blind, placebo-controlled trial indicated that this compound could reduce postoperative complications by modulating gastrointestinal secretions and motility .
Efficacy in Gastrointestinal Disorders
A study focusing on the effects of this compound on gastric acidity and gallbladder contraction revealed that continuous administration significantly elevated intragastric pH levels and affected gallbladder function over time .
- Study Design : Randomized, double-blind crossover trial with ten healthy male participants.
- Findings :
- Increased intragastric pH on day two but reduced effectiveness after one week.
- Significant changes in gastrin levels were noted during the initial treatment phase.
Long-term Outcomes in Variceal Bleeding Management
Follow-up studies have continued to validate the long-term benefits of combining this compound with endoscopic interventions for variceal bleeding control, emphasizing its role in reducing the need for blood transfusions and improving patient outcomes .
Mécanisme D'action
Vapreotide exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 2 and type 5 . This binding reduces splanchnic blood flow, inhibits growth hormone release, and inhibits the release of peptides and vasoactive compounds from neuroendocrine tumors . The exact mechanism of action is not fully understood, but it is believed to involve the antagonism of the tachykinin NK1 receptor .
Comparaison Avec Des Composés Similaires
Le Vapreotide est comparé à d'autres analogues de la somatostatine tels que :
Lanreotide : Utilisé pour le traitement de l'acromégalie et des tumeurs neuroendocrines.
Pasireotide : Connu pour son profil de liaison aux récepteurs plus large et utilisé dans le traitement de la maladie de Cushing.
Le this compound est unique en raison de sa stabilité métabolique supérieure et de son profil spécifique de liaison aux récepteurs .
Activité Biologique
Vapreotide, a synthetic analog of somatostatin, exhibits a range of biological activities that have significant implications for therapeutic applications. This article delves into its mechanisms of action, biological effects, and potential clinical uses, supported by data tables and research findings.
Overview of this compound
This compound is primarily recognized for its role in modulating neuroendocrine functions. It acts as an antagonist to the neurokinin-1 receptor (NK1R), which is crucial in various physiological processes, including pain modulation, hormone secretion, and immune response.
- NK1R Antagonism : this compound's primary mechanism involves blocking NK1R, thereby inhibiting the effects of substance P (SP), a neuropeptide associated with pain and inflammation. Research has demonstrated that this compound can dose-dependently reduce SP-induced intracellular calcium increases in various cell types, including U373MG human astrocytoma cells and human monocyte-derived macrophages (MDMs) .
- Cytokine and Chemokine Modulation : this compound has been shown to attenuate the activation of NF-κB and reduce the expression of pro-inflammatory cytokines such as IL-8 and MCP-1 in response to SP stimulation . This suggests a potential role in managing inflammatory conditions.
- Effects on Gastrointestinal Function : Studies indicate that this compound can influence gastric acidity and gallbladder contraction. Continuous administration leads to a significant increase in intragastric pH initially, although this effect diminishes over time due to receptor down-regulation .
Case Study: NK1R Antagonism
In a study examining this compound's effects on human cells, researchers found:
- Cell Types : U373MG cells and MDMs expressed endogenous NK1R, while HEK293 cells were genetically modified to express NK1R.
- Results : this compound inhibited SP-induced increases in intracellular calcium levels, with a maximum effect observed at concentrations around 0.1 μM. Comparatively, the standard NK1R antagonist aprepitant showed complete antagonism at this concentration .
Table 1: Comparative Effects of this compound and Aprepitant
Compound | Effect on Calcium Increase | IL-8 Inhibition | MCP-1 Inhibition |
---|---|---|---|
This compound | Dose-dependent | Yes | Yes |
Aprepitant | Complete at 0.1 μM | Yes | Yes |
Clinical Applications
This compound has shown promise in several clinical scenarios:
- HIV-1 Infection : The compound may have therapeutic potential in reducing HIV-1 replication within MDMs via NK1R antagonism .
- Acute Variceal Hemorrhage : Its use in managing acute variceal bleeding in patients with cirrhosis has been explored, suggesting it can reduce portal pressure effectively .
- Gastrointestinal Disorders : Given its impact on gastric pH and gallbladder function, this compound may be beneficial in treating conditions related to gastrointestinal dysregulation .
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Vapreotide that influence its experimental design in transdermal delivery studies?
this compound’s cationic charge (+2 at physiological pH) and molecular weight (1,191.4 g/mol) significantly impact its skin permeability and interaction with skin layers during iontophoresis. Its hydrophobicity promotes aggregation in the stratum corneum, requiring optimization of current density (e.g., 0.15 mA/cm²) and competitive ion management (e.g., using salt bridges to reduce ion competition) to enhance transport efficiency .
Q. How should researchers safely handle and store this compound in laboratory settings?
this compound requires storage at -20°C in airtight, light-protected containers to maintain stability. Personal protective equipment (PPE), including gloves and respiratory protection, is mandatory during handling to avoid skin/eye irritation or respiratory exposure. Contaminated surfaces must be cleaned with ethanol-based solutions, and spills should be contained using absorbent materials .
Q. What structural features of this compound contribute to its dual activity as a somatostatin analog and NK1 receptor antagonist?
The cyclic octapeptide structure (sequence: d-Phe-Cys-Tyr-d-Trp-Lys-Val-Cys-Trp-NH₂) with a disulfide bond (Cys²-Cys⁷) stabilizes its conformation, enabling high-affinity binding to somatostatin receptors (SSTR2/SSTR5) and NK1 receptors. The d-amino acids (d-Phe, d-Trp) enhance metabolic stability, while lysine residues facilitate electrostatic interactions with negatively charged skin components during transdermal transport .
Advanced Research Questions
Q. How can conflicting data on this compound’s transdermal transport efficiency (e.g., split-thickness vs. heat-separated epidermis models) be reconciled?
Split-thickness skin models introduce a dermal "reservoir" that artificially increases this compound retention, whereas heat-separated epidermis better mimics in vivo conditions by isolating the stratum corneum. Researchers must standardize skin preparation methods and account for peptide metabolism (39–48% degradation over 8 hours in epidermis) when interpreting transport data. Pretreatment with protease inhibitors may reduce variability .
Q. What experimental strategies validate this compound’s NK1 receptor antagonism in HIV-related neuroimmunomodulation studies?
In vitro assays measuring SP-induced calcium flux (IC₅₀: 330 nM) and NF-κB activation in HEK293-NK1R cells are critical. Dose-dependent inhibition of IL-8/MCP-1 expression and HIV-1 replication in monocyte-derived macrophages (MDMs) should be corroborated with receptor-binding studies (e.g., competitive displacement using [³H]-SP). Note that this compound’s NK1 affinity is ~100× weaker than non-peptide antagonists like aprepitant, requiring higher concentrations for equivalent effects .
Q. How do discrepancies between in vitro and in vivo metabolic rates of this compound impact translational research?
In vitro models using frozen skin underestimate metabolic activity, while in vivo microcirculation rapidly clears peptides from the dermal-epidermal junction. Researchers should integrate physiologically based pharmacokinetic (PBPK) modeling to adjust for species-specific enzyme activity and capillary absorption rates. Parallel studies comparing subcutaneous vs. transdermal delivery in rodent models can clarify bioavailability challenges .
Q. What methodological considerations resolve contradictions in this compound’s efficacy across cancer models (e.g., SK-ES-1 vs. MNNG/HOS osteosarcoma)?
Tumor-specific SSTR subtype expression (e.g., SSTR2 vs. SSTR5 dominance) and stromal barriers (e.g., extracellular matrix density) influence this compound uptake. Researchers should prioritize patient-derived xenograft (PDX) models over cell-line-derived xenografts and use immunohistochemistry to map receptor distribution. Combining this compound with stroma-modulating agents (e.g., hyaluronidase) may enhance penetration .
Q. Methodological Guidance for Data Analysis
Q. How should researchers analyze this compound’s skin deposition data when enzyme degradation complicates recovery rates?
Normalize deposition values to control groups treated with metabolic inhibitors (e.g., phenylmethylsulfonyl fluoride). Use mass spectrometry to quantify intact vs. degraded peptide fractions. Statistical models (e.g., ANOVA with post-hoc Tukey tests) must account for batch-to-batch variability in skin donor samples .
Q. What statistical approaches address low transdermal flux variability in iontophoresis experiments?
Multivariate regression models incorporating current density, peptide concentration, and skin impedance (measured via impedance spectroscopy) can identify dominant factors. Bootstrap resampling is recommended for small datasets (n < 10) to estimate confidence intervals for flux rates .
Q. Tables for Key Experimental Parameters
Propriétés
Key on ui mechanism of action |
The exact mechanism of action is unknown, although one study has provided in vitro and in vivo evidence for a tachykinin NK1 receptor antagonist effect in the analgesic effects of vapreotide (PMID: 7556407). |
---|---|
Numéro CAS |
103222-11-3 |
Formule moléculaire |
C57H70N12O9S2 |
Poids moléculaire |
1131.4 g/mol |
Nom IUPAC |
(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C57H70N12O9S2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73)/t40-,43+,44-,45+,46+,47+,48+,49+/m1/s1 |
Clé InChI |
SWXOGPJRIDTIRL-DLRASJFKSA-N |
SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N |
SMILES isomérique |
CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CC6=CNC7=CC=CC=C76)C(=O)N |
SMILES canonique |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N |
Key on ui other cas no. |
103222-11-3 |
Description physique |
Solid |
Séquence |
FCYWKVCW |
Solubilité |
3.99e-03 g/L |
Synonymes |
Vapreotida; D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2; D-phenylalanyl-cysteinyl-tyrosyl-D-tryptophyl-lysyl-valyl-cysteinyl-tryptophanamide; Octastatin; RC 160; RC-160; vapreotide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.